N-[(E)-(2-fluorophenyl)methylideneamino]-4-(3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine
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Overview
Description
N-[(E)-(2-fluorophenyl)methylideneamino]-4-(3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a morpholine ring, and a fluorophenyl group
Preparation Methods
The synthesis of N-[(E)-(2-fluorophenyl)methylideneamino]-4-(3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine typically involves multiple steps. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the morpholine and fluorophenyl groups. Common reagents used in the synthesis include thionyl chloride, morpholine, and fluorobenzaldehyde. The reaction conditions usually involve refluxing in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
N-[(E)-(2-fluorophenyl)methylideneamino]-4-(3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-(2-fluorophenyl)methylideneamino]-4-(3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of bacterial cell walls by targeting enzymes involved in this process. In anticancer applications, it interferes with cell division by binding to DNA and inhibiting topoisomerase enzymes, leading to cell death .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Used as a tyrosine kinase inhibitor in cancer therapy.
N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Studied for its potential as an enzyme inhibitor.
N-[(E)-(2-fluorophenyl)methylideneamino]-4-(3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19FN4O3S2 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[(Z)-(2-fluorophenyl)methylideneamino]-4-(3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C20H19FN4O3S2/c21-18-7-2-1-4-16(18)13-22-24-20-23-19(14-29-20)15-5-3-6-17(12-15)30(26,27)25-8-10-28-11-9-25/h1-7,12-14H,8-11H2,(H,23,24)/b22-13- |
InChI Key |
HQFBAQNKNZDXHA-XKZIYDEJSA-N |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)N/N=C\C4=CC=CC=C4F |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)NN=CC4=CC=CC=C4F |
Origin of Product |
United States |
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